Benzenamine, 2-ethyl-6-methyl-N-methylene-
Description
Contextualization within Aromatic Amine and Imine Chemistry
Benzenamine, 2-ethyl-6-methyl-N-methylene- belongs to two important classes of organic compounds: aromatic amines and imines.
Aromatic Amines: The foundational structure of this compound is derived from aniline (B41778), the simplest aromatic amine. wikipedia.org The presence of the benzene (B151609) ring directly attached to the nitrogen atom classifies it as an aromatic amine. The chemical properties of aromatic amines are influenced by the interplay between the amino group and the aromatic ring. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which affects the reactivity of both the amino group and the ring. wikipedia.org
Imines: The defining feature of Benzenamine, 2-ethyl-6-methyl-N-methylene- is the carbon-nitrogen double bond (C=N), which characterizes it as an imine, also known as a Schiff base. Imines are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. masterorganicchemistry.com In the case of this specific compound, it is the N-methylene derivative of 2-ethyl-6-methylaniline (B166961), suggesting its conceptual synthesis from this amine and formaldehyde (B43269). Imines are versatile intermediates in organic synthesis due to the electrophilic nature of the carbon atom in the C=N bond and the nucleophilicity of the nitrogen atom. nih.gov
The properties of the parent aromatic amine, 2-ethyl-6-methylaniline, are provided in the table below for comparison.
| Property | Value |
| CAS Number | 24549-06-2 nist.gov |
| Molecular Formula | C9H13N nist.gov |
| Molecular Weight | 135.21 g/mol epa.gov |
| Boiling Point | 231°C chemeo.com |
Significance of N-Methylene Functionality in Chemical Research
The N-methylene group (N=CH2) is a specific type of imine functionality that imparts unique reactivity to the molecule. This functional group is of considerable interest in chemical research for several reasons:
Synthetic Intermediates: N-methylene imines are highly reactive and serve as versatile building blocks in organic synthesis. They can participate in a variety of chemical transformations, including nucleophilic additions to the carbon of the C=N bond and cycloaddition reactions. nih.gov
Reactivity: The carbon-nitrogen double bond is polarized, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This allows for reactions with a wide range of nucleophiles and electrophiles. nih.gov The reactivity of imines can be enhanced by protonation of the nitrogen atom with an acid, which increases the electrophilicity of the iminium ion. nih.gov
Precursors to other functional groups: The imine functionality can be readily converted into other important functional groups. For example, reduction of the C=N bond yields a secondary amine, while hydrolysis can regenerate the parent amine and aldehyde.
Overview of Research Trajectories for Related Chemical Compounds
Research on compounds related to Benzenamine, 2-ethyl-6-methyl-N-methylene- has followed several key trajectories:
Synthesis of N-Aryl Imines: A significant area of research focuses on the development of efficient methods for the synthesis of N-aryl imines. These methods often involve the condensation of anilines with carbonyl compounds, sometimes utilizing catalysts to improve yields and reaction conditions. acs.org Transition metal-catalyzed cross-coupling reactions have also been developed for the formation of the aryl C-N bond in these molecules. wjpmr.com
Applications in Catalysis: Sterically hindered anilines, such as 2,6-dialkylanilines, are important precursors for the synthesis of ligands used in transition metal catalysis. The bulky substituents in the ortho positions of the aniline ring can influence the steric and electronic properties of the resulting metal complexes, leading to enhanced catalytic activity and selectivity.
Pharmaceutical and Materials Science: The aniline subunit is a common motif in a wide range of biologically active molecules and pharmaceuticals. wjpmr.com Research into derivatives of substituted anilines continues to be an active area in the search for new therapeutic agents. Furthermore, polymers derived from anilines have applications in materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35203-06-6 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)methanimine |
InChI |
InChI=1S/C10H13N/c1-4-9-7-5-6-8(2)10(9)11-3/h5-7H,3-4H2,1-2H3 |
InChI Key |
UUMWWWHCQIKRJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N=C)C |
physical_description |
Liquid |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Synthesis of 2-Ethyl-6-methylaniline (B166961) Precursors
The primary precursor for the target compound is 2-ethyl-6-methylaniline. nist.govchemeo.comlanxess.comnih.gov Its synthesis is a critical first step, often involving the selective alkylation of an aniline (B41778) derivative.
The synthesis of 2-ethyl-6-methylaniline is effectively achieved through the ortho-selective alkylation of o-toluidine (B26562). A key strategy involves the direct introduction of an ethyl group onto the aromatic ring at the position adjacent to the amino group and ortho to the existing methyl group.
One established industrial method utilizes the reaction of o-toluidine with ethene under conditions of high temperature and pressure. google.com This process is designed to ensure the specific placement of the ethyl group at the ortho position, a result that can be challenging to achieve with high selectivity through standard electrophilic substitution methods due to the directing effects of the amino and methyl groups. Another approach involves preparing an aluminum anilide catalyst in situ by reacting o-toluidine with aluminum turnings, which then facilitates the ortho-alkylation reaction. googleapis.com
Catalysis is central to achieving high selectivity and efficiency in the synthesis of 2-ethyl-6-methylaniline. Aluminum-based catalysts are particularly prominent in industrial applications for the ortho-alkylation of anilines.
A patented technology describes a process where triethyl aluminum serves as the catalyst for the reaction between o-toluidine and ethene. google.com This reaction is conducted at temperatures ranging from 250-350 °C and pressures between 3.8 and 5.6 MPa. google.com The triethyl aluminum catalyst is highly effective in directing the ethyl group to the ortho position of the o-toluidine molecule. A significant advantage of this method is the ability to separate the catalyst from the product by high-vacuum distillation, allowing the catalyst to be recycled for subsequent batches, reportedly up to 10 times. google.com
Table 1: Catalytic Synthesis of 2-Ethyl-6-methylaniline
This interactive table summarizes the reaction conditions for the triethyl aluminum-catalyzed synthesis of the precursor.
| Parameter | Value | Source |
| Reactants | o-Toluidine, Ethene | google.com |
| Catalyst | Triethyl aluminum | google.com |
| Temperature | 300-325 °C | google.com |
| Pressure | 4 MPa | google.com |
| Key Feature | Catalyst can be recycled post-reaction via high-vacuum separation. | google.com |
Synthesis of Benzenamine, 2-ethyl-6-methyl-N-methylene-
The final target compound, Benzenamine, 2-ethyl-6-methyl-N-methylene-, is an imine (also known as a Schiff base). nih.govnih.gov It is synthesized from its precursor, 2-ethyl-6-methylaniline.
The synthesis of Benzenamine, 2-ethyl-6-methyl-N-methylene- is achieved through a condensation reaction between 2-ethyl-6-methylaniline and a suitable carbonyl compound. To form the N-methylene group (=N-CH₂), the carbonyl source is formaldehyde (B43269) or a formaldehyde equivalent, such as paraformaldehyde. google.com
The reaction involves mixing 2-ethyl-6-methylaniline with the formaldehyde source, typically in a solvent like xylene. google.com Heating the mixture facilitates the condensation, where the amine's nitrogen atom attacks the carbonyl carbon, and a molecule of water is subsequently eliminated. google.commasterorganicchemistry.com This type of reaction, where two molecules join with the loss of a small molecule like water, is also referred to as a dehydration reaction. google.com
Table 2: Synthesis of Aromatic Azomethine Intermediate
This table outlines a specific experimental setup for the synthesis of the N-methylene imine from its aniline precursor.
| Parameter | Value/Procedure | Source |
| Reactants | 2-methyl-6-ethylaniline, Formaldehyde-ethanol complex | google.com |
| Solvent | Xylene | google.com |
| Temperature | Heated to ~95°C | google.com |
| Procedure | The aniline was added gradually to the heated formaldehyde-xylene mixture. | google.com |
| Water Removal | Azeotropic distillation was used to remove water and drive the reaction. | google.com |
The formation of an imine from a primary amine and an aldehyde or ketone is a reversible, acid-catalyzed process that proceeds through several distinct steps. libretexts.orglibretexts.org
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of formaldehyde. This breaks the carbonyl π-bond and forms a tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org
Proton Transfer: A proton is transferred from the now positively charged nitrogen atom to the negatively charged oxygen atom, resulting in a neutral carbinolamine. libretexts.org
Protonation of Oxygen: In the presence of an acid catalyst, the oxygen atom of the carbinolamine's hydroxyl group is protonated. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH₂⁺). libretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule. This step results in the formation of a positively charged species known as an iminium ion. libretexts.orglibretexts.org
Deprotonation: Finally, a base (such as a water molecule or another amine molecule) removes a proton from the nitrogen atom, neutralizing the charge and yielding the final imine product. This step also regenerates the acid catalyst. libretexts.orglibretexts.org
The yield and purity of Benzenamine, 2-ethyl-6-methyl-N-methylene- are highly dependent on the reaction conditions. Because the N-methylene product itself can be reactive, controlling side reactions is crucial for achieving a high yield.
One significant challenge is the potential for the product to polymerize. A patented method addresses this by introducing a liquid organic sulfur compound, such as dithioglycol, as a polymerization inhibitor. google.com This inhibitor stabilizes the reaction, preventing the N-methylene compound from polymerizing and thereby increasing the synthesis yield to over 96% and the purity to over 98%. google.com The reaction temperature is also a critical parameter, with an optimal range cited as 85 °C to 100 °C. google.com
As the condensation reaction is reversible, the removal of water is a key strategy to maximize product formation. The use of azeotropic distillation, where a solvent like xylene forms an azeotrope with water, is an effective method to continuously remove water from the reaction mixture, thereby shifting the equilibrium toward the formation of the imine product. google.com
Purification and Isolation Techniques for Benzenamine, 2-ethyl-6-methyl-N-methylene-
The final purity of Benzenamine, 2-ethyl-6-methyl-N-methylene- is crucial for its intended use, particularly as an intermediate in the synthesis of agricultural chemicals. The purification strategy often involves a multi-step approach, combining different techniques to remove unreacted starting materials, such as 2-ethyl-6-methylaniline and formaldehyde sources, as well as any by-products formed during the condensation reaction.
Chromatography is a powerful tool for the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. For aromatic imines like Benzenamine, 2-ethyl-6-methyl-N-methylene-, both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) offer effective means of purification and analysis.
Reversed-phase HPLC is a commonly employed technique for the analysis and purification of aromatic amines and their derivatives. For a compound like Benzenamine, 2-ethyl-6-methyl-N-methylene-, a C18 column is often the stationary phase of choice due to its hydrophobicity, which allows for good retention and separation of aromatic compounds.
Method development for the HPLC analysis of N-benzylideneaniline derivatives, which are structurally analogous to the target compound, often involves a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The pH of the mobile phase can be critical, as imines can be susceptible to hydrolysis under acidic conditions, although they tend to be more stable under neutral to slightly alkaline conditions. A study on the HPLC determination of 9-benzyladenine (B1666361) and its derivatives utilized a mobile phase of H₂O-MeOH-diethylamine (65:35:0.5, v/v/v) at a pH of 6.8, which could be a suitable starting point for method development for Benzenamine, 2-ethyl-6-methyl-N-methylene-. nih.gov The detection is typically carried out using a UV detector, with the wavelength of maximum absorbance for N-benzylideneaniline derivatives often falling in the range of 254-360 nm. rsc.orgresearchgate.net
A validated HPLC method for the separation of five aromatic amines, including the structurally similar 2,6-dimethylaniline (B139824), employed a Halo C18 column with a gradient elution of methanol and a phosphate (B84403) buffer solution (pH 6.9). rsc.orgwikipedia.org This suggests that a similar gradient method could be effective for separating Benzenamine, 2-ethyl-6-methyl-N-methylene- from its more polar precursor, 2-ethyl-6-methylaniline.
Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Imines
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
This table presents a generalized set of HPLC parameters based on methods for analogous compounds. Specific conditions for Benzenamine, 2-ethyl-6-methyl-N-methylene- would require experimental optimization.
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis times and higher resolution compared to traditional HPLC. This technique is particularly advantageous for the high-throughput analysis of chemical intermediates. UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for the identification and quantification of compounds in complex mixtures. nih.govresearchgate.net
For the analysis of aromatic amines, a UPLC-MS/MS method was developed to determine 39 primary aromatic amines in human urine, demonstrating the capability of UPLC to separate a wide range of structurally similar compounds. nih.gov The chromatographic separation was achieved on an Ultra biphenyl (B1667301) column. Another study on the analysis of carcinogenic aromatic amines utilized an ACQUITY UPLC H-Class System, which allowed for a seven-fold faster analysis compared to conventional HPLC methods. waters.com
Given the structural similarities, a UPLC method for Benzenamine, 2-ethyl-6-methyl-N-methylene- would likely employ a sub-2 µm particle size column (e.g., C18 or phenyl-hexyl) and a rapid gradient elution with a mobile phase of acetonitrile and water, possibly with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for MS detection.
Table 2: Representative UPLC-MS Parameters for Aromatic Imine Analysis
| Parameter | Value |
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | 5-95% B over 2-5 minutes |
| Detection | MS (ESI+) |
| Temperature | 40 °C |
This table provides a hypothetical set of UPLC-MS parameters. The actual conditions would need to be optimized for the specific compound and analytical requirements.
Distillation is a common method for purifying liquid compounds with sufficiently high boiling points and thermal stability. For high-boiling compounds like many aromatic imines, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition. wikipedia.orgbrandtech.comechemi.comillinois.edusciencemadness.org The boiling point of a substance is reduced at lower pressures, which can be estimated using a temperature-pressure nomograph based on the Clausius-Clapeyron relation.
The process would involve heating the crude product under reduced pressure. Lower boiling impurities, such as any remaining formaldehyde or solvents, would distill first, followed by the desired product. Higher boiling impurities and polymeric by-products would remain in the distillation flask. Careful control of the pressure and temperature is essential to achieve good separation.
Crystallization is a highly effective technique for the purification of solid compounds. If Benzenamine, 2-ethyl-6-methyl-N-methylene- can be obtained as a solid, or if it forms a solid derivative, recrystallization can yield a product of very high purity. The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures. For Schiff bases, which are a class of imines, common recrystallization solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol-water or chloroform (B151607) with a non-polar co-solvent. brandtech.com For aromatic imines, a mixture of a moderately polar solvent to dissolve the compound and a non-polar anti-solvent to induce precipitation is often effective.
Table 3: Potential Recrystallization Solvents for Aromatic Imines
| Solvent/Solvent System | Polarity | Rationale |
| Ethanol | Polar | Good for dissolving many organic compounds when hot. |
| Methanol/Water | Polar Mixture | Water acts as an anti-solvent for less polar compounds. |
| Ethyl Acetate/Hexane | Medium/Non-polar | A common combination for a wide range of organic compounds. |
| Toluene | Non-polar (Aromatic) | Can be effective for aromatic compounds. |
The suitability of these solvents for Benzenamine, 2-ethyl-6-methyl-N-methylene- would need to be determined experimentally.
Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework within a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis
The FT-IR spectrum of Benzenamine, 2-ethyl-6-methyl-N-methylene- is characterized by absorption bands corresponding to the various vibrational modes of its constituent functional groups. The most prominent feature is the C=N stretching vibration of the imine group, which is expected to appear in the 1690-1640 cm⁻¹ region. The precise position of this band is influenced by the electronic effects of the substituted aromatic ring.
Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methyl groups, as well as the N-methylene group, are expected in the 2975-2850 cm⁻¹ range. The spectrum would also exhibit characteristic bands for aromatic C=C stretching in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring provide further structural information.
Table 1: Expected FT-IR Vibrational Frequencies for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H Stretching |
| 2975-2850 | Aliphatic C-H Stretching (CH₃, CH₂, CH₂=N) |
| 1690-1640 | C=N Stretching (Imine) |
| 1600-1450 | Aromatic C=C Stretching |
| 1470-1430 | CH₂ and CH₃ Bending |
Raman Spectroscopic Studies
Raman spectroscopy complements FT-IR analysis, particularly for non-polar bonds. The C=N stretching vibration in Benzenamine, 2-ethyl-6-methyl-N-methylene- is also observable in the Raman spectrum, typically in a similar range as in the IR spectrum (1690-1640 cm⁻¹). chemicalbook.comnih.govucl.ac.uk Aromatic ring stretching vibrations usually produce strong Raman bands. The symmetric "ring breathing" vibration of the substituted benzene ring is a characteristic feature. Aliphatic C-H stretching and bending modes are also active in the Raman spectrum.
Table 2: Expected Raman Shifts for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Raman Shift Range (cm⁻¹) | Assignment |
|---|---|
| 3100-3000 | Aromatic C-H Stretching |
| 2975-2850 | Aliphatic C-H Stretching |
| 1690-1640 | C=N Stretching (Imine) |
| 1610-1590 | Aromatic Ring Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for providing a detailed map of the carbon and proton skeleton of a molecule.
Proton (¹H) NMR Spectroscopic Investigations
The ¹H NMR spectrum of Benzenamine, 2-ethyl-6-methyl-N-methylene- would display distinct signals for each type of proton. The protons of the N-methylene group are expected to appear as a singlet in the δ 7.5-8.5 ppm range. The aromatic protons on the substituted ring would likely appear as a multiplet in the δ 6.8-7.2 ppm region. The quartet and triplet of the ethyl group protons are anticipated around δ 2.6 ppm and δ 1.2 ppm, respectively. The methyl group protons attached to the aromatic ring would give rise to a singlet around δ 2.2 ppm.
Specific ¹H NMR spectral data for the products of radical addition to the C=N bond of N-arylmethanimines, including Benzenamine, 2-ethyl-6-methyl-N-methylene-, have been reported, confirming the structural assignments.
Table 3: Predicted ¹H NMR Chemical Shifts for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N=CH₂ | 7.5 - 8.5 | Singlet |
| Ar-H | 6.8 - 7.2 | Multiplet |
| Ar-CH₂-CH₃ | ~2.6 | Quartet |
| Ar-CH₃ | ~2.2 | Singlet |
Carbon-13 (¹³C) NMR Spectroscopic Investigations
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the N-methylene group (C=N) is expected to resonate significantly downfield, typically in the δ 160-170 ppm range. The aromatic carbons would appear in the δ 120-150 ppm region, with the carbons directly attached to the nitrogen and alkyl groups showing distinct shifts. The carbons of the ethyl and methyl substituents would be found in the upfield region of the spectrum.
Detailed ¹³C NMR spectral analysis has been reported for this compound in the context of its formation via radical addition reactions.
Table 4: Predicted ¹³C NMR Chemical Shifts for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N=CH₂ | 160 - 170 |
| Ar-C (quaternary) | 125 - 150 |
| Ar-CH | 120 - 130 |
| Ar-CH₂-CH₃ | ~24 |
| Ar-CH₃ | ~18 |
Advanced NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of advanced 2D NMR experiments would be highly informative.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would confirm the coupling between the methylene (B1212753) and methyl protons of the ethyl group.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule (e.g., the aromatic CH groups and the carbons of the alkyl substituents).
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the N-methylene group and the aromatic ring, as well as the positions of the ethyl and methyl groups on the ring. For instance, correlations would be expected between the N-methylene protons and the quaternary aromatic carbon C2/C6.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound, providing significant clues to its structure.
Electron Ionization Mass Spectrometry (EI-MS)
In EI-MS, high-energy electrons bombard the molecule, leading to ionization and subsequent fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.
For Benzenamine, 2-ethyl-6-methyl-N-methylene-, the molecular ion peak [M]⁺ would be expected at m/z 147, corresponding to its molecular weight. The fragmentation pattern can be predicted based on the stability of the resulting cations. Key fragmentation pathways for related N-aryl imines and anilines include:
Loss of a methyl radical (•CH₃): A prominent fragmentation pathway for aromatic compounds with an ethyl group is the benzylic cleavage to lose a methyl radical, leading to a stable benzylic cation. This would result in a fragment ion at [M-15]⁺, or m/z 132. This is often a dominant peak in the spectra of 2,6-dialkylanilines. For instance, the mass spectrum of the related compound 2,6-dimethylaniline (B139824) shows a significant peak at m/z 106, corresponding to the loss of a methyl group from the molecular ion at m/z 121. chemicalbook.comnist.gov
Formation of an azatropylium-like ion: Rearrangement and loss of neutral molecules like HCN can also occur, a common feature in the fragmentation of aromatic amines.
Table 1: Predicted Major EI-MS Fragmentation for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| m/z Value | Predicted Fragment Ion | Description |
| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion [M]⁺ |
| 132 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 118 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 105 | [M - CH₂N]⁺ | Cleavage of the imine bond |
Note: This table is based on theoretical fragmentation patterns of similar structures and awaits experimental verification.
Hyphenated MS Techniques for Compound Identification
Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating complex mixtures and identifying individual components.
GC-MS would be a suitable method for the analysis of Benzenamine, 2-ethyl-6-methyl-N-methylene-, given its likely volatility. The gas chromatograph would separate the compound from any impurities or reactants, and the mass spectrometer would then provide its mass spectrum for identification. This technique is routinely used for the analysis of aniline (B41778) derivatives and related industrial chemicals. researchgate.netijariit.com For example, the synthesis of the herbicide (S)-metolachlor involves the asymmetric hydrogenation of a similar imine, N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine. researchgate.netmsu.edu Analysis of the reaction mixture by GC-MS would be essential to determine the conversion rate and identify byproducts.
LC-MS, particularly with techniques like tandem mass spectrometry (MS-MS), offers high selectivity and is useful for analyzing less volatile or thermally sensitive compounds. ijariit.com
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. N-aryl imines typically exhibit characteristic absorption bands.
The spectrum of Benzenamine, 2-ethyl-6-methyl-N-methylene- is expected to show absorptions due to:
π → π* transitions: These high-energy transitions are associated with the aromatic ring and the C=N double bond. They typically appear in the shorter wavelength UV region.
n → π* transitions: This transition involves the non-bonding electrons on the nitrogen atom being excited into an anti-bonding π* orbital of the imine group. This is a lower energy transition and usually results in a weaker absorption band at a longer wavelength compared to the π → π* transitions.
Studies on other aromatic imines show that their absorption maxima (λ_max) can be influenced by the solvent and the substituents on the aromatic ring. nih.govresearchgate.net For many N-aryl imines, the main absorption bands are found in the range of 250-400 nm. nih.gov For example, some N-alkyl imines show a lowest-energy absorption band that is significantly red-shifted due to the electronic properties of the phenyl ring. nih.govresearchgate.net
Table 2: Expected UV-Vis Absorption Data for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) |
| π → π | ~250 - 300 | High |
| n → π | ~320 - 380 | Low to Medium |
Note: The exact λ_max values require experimental measurement in a specified solvent.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Related Systems
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While Benzenamine, 2-ethyl-6-methyl-N-methylene- is not a radical itself, EPR spectroscopy is invaluable for studying its radical cation or other paramagnetic species that could be formed during chemical or electrochemical reactions.
The oxidation of N-alkylanilines can generate aminium radical cations, which are readily studied by EPR. nih.gov The resulting EPR spectrum provides information about the g-value and hyperfine coupling constants (a), which reveal how the unpaired electron is distributed across the molecule.
For the radical cation of an N-aryl imine, one would expect to observe hyperfine coupling of the unpaired electron with:
The nitrogen nucleus (¹⁴N).
The protons on the aromatic ring.
The protons of the alkyl substituents (ethyl and methyl groups).
The proton on the methylene group of the imine.
EPR studies on aminium radicals derived from N,N-dialkylanilines show characteristic g-values around 2.003 and significant hyperfine coupling to the nitrogen nucleus and the protons of the alkyl groups. nih.gov Metal-coordinated nitrogen radicals are also an area of active research, where EPR is used to confirm the localization of the radical on the nitrogen atom. u-tokyo.ac.jp
Crystallographic Analysis and Molecular Structure
X-ray Diffraction Studies of Related Benzenamine Imines
X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. While a dedicated study on Benzenamine, 2-ethyl-6-methyl-N-methylene- is not available, research on other aniline (B41778) derivatives provides valuable insights. For instance, studies on various substituted anilines have elucidated how different functional groups influence crystal packing and intermolecular interactions. researchgate.net The presence of an imine group, as in the target molecule, introduces specific electronic and steric characteristics that guide the molecular assembly in the solid state. Research on imine liquid crystals, for example, highlights how molecular geometry and intermolecular forces contribute to the formation of different mesophases. nih.gov
Determination of Crystal System and Space Group
The crystal system and space group are defining characteristics of a crystalline solid. Based on studies of similar aniline derivatives, it is possible to postulate the likely crystallographic parameters for Benzenamine, 2-ethyl-6-methyl-N-methylene-. For example, C12H4F8N2, a fluorinated aniline derivative, crystallizes in the orthorhombic space group P212121. researchgate.net It is common for organic molecules, particularly those with the potential for specific intermolecular interactions, to crystallize in centrosymmetric or non-centrosymmetric space groups within the monoclinic or orthorhombic systems. The specific arrangement will be a result of the molecule's symmetry and the optimization of packing forces.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The internal geometry of Benzenamine, 2-ethyl-6-methyl-N-methylene- can be predicted with a high degree of confidence based on standard bond lengths and angles, and data from related structures. The N=C imine bond is expected to have a length of approximately 1.28 Å. In related aniline structures, N-C bond lengths have been observed to range from 1.363(4) to 1.407(4) Å. researchgate.net The bond angles around the sp2 hybridized carbon and nitrogen atoms of the imine group would be approximately 120°.
Table 1: Predicted Bond Parameters for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Parameter | Predicted Value |
| C-N (ring) bond length | ~1.40 Å |
| N=C (imine) bond length | ~1.28 Å |
| C-C (ring) bond length | ~1.39 Å |
| C-C (ethyl) bond length | ~1.54 Å |
| C-N=C bond angle | ~120° |
| C-C-N (ring) bond angle | ~120° |
| Dihedral angle (ring-imine) | > 0° |
Molecular Conformation and Planarity Assessment
The planarity of the molecule is a key factor in determining its packing efficiency and the nature of its intermolecular interactions. For Benzenamine, 2-ethyl-6-methyl-N-methylene-, significant deviation from planarity is expected. The bulky 2-ethyl and 6-methyl substituents on the benzene (B151609) ring will sterically hinder the rotation around the C(ring)-N bond, forcing the N-methylene group out of the plane of the aromatic ring. This is a common feature in ortho-substituted anilines. The degree of this twist will be a balance between the steric repulsion and the electronic effects that favor conjugation between the imine and the aromatic system.
Crystal Packing Analysis and Intermolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces.
While the primary amine of the parent aniline is replaced by an imine in the target molecule, the potential for hydrogen bonding still exists. The imine nitrogen has a lone pair of electrons and can act as a hydrogen bond acceptor. Weak C-H···N hydrogen bonds, where a hydrogen atom from a neighboring molecule interacts with the imine nitrogen, are likely to be present. These types of interactions are known to play a significant role in the crystal packing of similar compounds. Studies on aniline derivatives have shown the importance of both conventional N-H···O and non-conventional C-H···O and C-H···π hydrogen bonds in dictating the crystal structures. researchgate.netacs.org
Aromatic rings in adjacent molecules can interact through π-π stacking, which is a significant stabilizing force in the crystal packing of many aromatic compounds. researchgate.net The efficiency of this stacking is dependent on the planarity of the molecule and the presence of substituents. In the case of Benzenamine, 2-ethyl-6-methyl-N-methylene-, the non-planar conformation due to the ortho substituents might hinder a perfectly parallel stacking arrangement. However, offset or tilted π-π interactions are still highly probable. Quantum mechanical studies on aniline have shown that different stacked conformations (eclipsed, staggered) have significantly different interaction energies. researchgate.net The presence of electron-donating alkyl groups (ethyl and methyl) on the benzene ring can also influence the strength of these interactions. researchgate.net
Information Not Available for Benzenamine, 2-ethyl-6-methyl-N-methylene-
A comprehensive search for scientific literature and crystallographic databases has been conducted to gather information on the chemical compound "Benzenamine, 2-ethyl-6-methyl-N-methylene-," focusing on its crystallographic analysis, particularly C-H···π interactions and other non-covalent interactions.
Despite a thorough search using various synonyms and identifiers, no specific crystallographic data for "Benzenamine, 2-ethyl-6-methyl-N-methylene-" could be located. The search included queries for its IUPAC name, N-(2-ethyl-6-methylphenyl)methanimine, and its CAS Registry Number, 35203-06-6. nih.govnih.gov
The available information is limited to basic chemical properties and identifiers. nih.govnist.gov While crystallographic studies for other related or isomeric compounds are available, the strict requirement to focus solely on "Benzenamine, 2-ethyl-6-methyl-N-methylene-" prevents the inclusion of such data.
Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections due to the absence of published crystallographic studies for this particular compound.
Computational Chemistry and Quantum Mechanical Studies
Geometry Optimization and Molecular Structure Prediction
A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. This equilibrium structure corresponds to the most stable conformation of the molecule.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for its balance of accuracy and computational efficiency. ntnu.no Instead of calculating the complex many-electron wavefunction, DFT determines the total energy of the system based on its electron density. A popular functional used for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines both exchange and correlation functionals.
Table 1: Illustrative Optimized Geometrical Parameters of an Aniline (B41778) Derivative (2,6-dimethylaniline) using DFT (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N | 1.40 Å |
| C-C (aromatic, avg.) | 1.39 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-N-H | 112.5° |
| H-N-H | 110.0° |
This interactive table presents data from studies on a structurally similar compound to illustrate the type of results obtained from DFT calculations. The values are representative and would vary for the specific target molecule.
The Hartree-Fock (HF) method is a foundational ab initio technique that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. mdpi.com While generally less accurate than modern DFT methods because it does not fully account for electron correlation, HF is still a valuable tool and often serves as a starting point for more advanced calculations. quora.comnih.gov
When applied to aniline derivatives, HF calculations also provide optimized geometries. Comparing HF and DFT results is a common practice to gauge the effect of electron correlation on the molecular structure. pnu.ac.ir Generally, HF tends to slightly overestimate bond lengths compared to experimental values, whereas DFT methods like B3LYP often provide results in better agreement with experimental data. nih.gov
Table 2: Comparison of C-N Bond Length in an Aniline Derivative Calculated by HF and DFT
| Method | Basis Set | Calculated C-N Bond Length |
|---|---|---|
| HF | 6-31G** | 1.415 Å |
This interactive table, based on general findings for aniline derivatives, illustrates the typical differences observed between HF and DFT calculations for molecular geometry. researchgate.net
The accuracy of both DFT and HF calculations is critically dependent on the chosen basis set. A basis set is a set of mathematical functions (orbitals) used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost.
Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). nih.govpnu.ac.ir The addition of polarization functions (e.g., the '' or '(d,p)' in the name) allows orbitals to change shape, while diffuse functions (e.g., the '+' or 'aug-') are important for describing weakly bound electrons, such as those in anions or lone pairs. The selection of an appropriate basis set is a crucial step in ensuring the reliability of the computational results. researchgate.net
Electronic Structure Analysis
Beyond geometry, quantum mechanical calculations reveal the electronic properties of a molecule, which are key to understanding its reactivity and spectroscopic behavior.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For aniline derivatives, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, while the LUMO is a π*-antibonding orbital of the benzene (B151609) ring. umn.edu The presence of substituents like ethyl and methyl groups, as in Benzenamine, 2-ethyl-6-methyl-N-methylene-, would be expected to raise the energy of the HOMO, thereby influencing the molecule's reactivity. youtube.com
Table 3: Illustrative Frontier Molecular Orbital Energies for Aniline
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.50 | Highest Occupied Molecular Orbital |
| LUMO | -0.25 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.25 | Energy difference |
This interactive table presents representative FMO data for the parent aniline molecule. The specific values for the target compound would be influenced by its substituents. thaiscience.inforesearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net
Typically, red or yellow colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. journaleras.comchegg.com For an aniline derivative like Benzenamine, 2-ethyl-6-methyl-N-methylene-, the MEP map would be expected to show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons. researchgate.net The aromatic ring would exhibit a more complex potential landscape, influenced by the interplay between the electron-donating amine group and the alkyl substituents. This visual representation is invaluable for predicting intermolecular interactions and sites of chemical reactivity. journaleras.com
Spectroscopic Property Simulations
Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating vibrational, electronic, and magnetic resonance spectra, a direct correlation between molecular structure and experimental observation can be established.
Vibrational frequency calculations, typically performed using methods like Density Functional Theory (DFT), predict the frequencies of molecular vibrations that are active in Infrared (IR) and Raman spectroscopy. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. For the related compound Benzenamine, 2-ethyl-6-methyl-, an experimental gas-phase IR spectrum is available, showing characteristic N-H and C-H stretches. nist.gov For the target imine, the most characteristic vibration would be the C=N stretching mode.
Table 3: Predicted Vibrational Frequencies and Assignments for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H Stretch |
| 2950-2990 | Strong | Aliphatic C-H Asymmetric Stretch |
| 2850-2880 | Strong | Aliphatic C-H Symmetric Stretch |
| 1640-1660 | Strong | C=N Imine Stretch |
| 1580-1610 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1450-1480 | Medium | CH₂/CH₃ Bending |
| Note: These are representative frequencies based on computational chemistry predictions for characteristic functional groups. |
The electronic absorption spectrum (UV-Visible) of a molecule is determined by the transitions of electrons between different energy levels upon absorption of light. Time-Dependent DFT (TD-DFT) is a common computational method used to predict the wavelengths (λmax) and strengths (oscillator strengths) of these electronic transitions. nih.gov For Benzenamine, 2-ethyl-6-methyl-N-methylene-, the spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring and a lower-energy n → π* transition associated with the imine group's nitrogen lone pair. researchgate.net
Table 4: Predicted Electronic Transitions for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Type of Transition |
| ~245 | 0.45 | HOMO → LUMO+1 | π → π |
| ~280 | 0.15 | HOMO-1 → LUMO | π → π |
| ~320 | 0.02 | HOMO (n) → LUMO (π) | n → π |
| Note: This data is illustrative, based on TD-DFT predictions for aromatic imines. HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts (δ). ucl.ac.uk These predictions are based on calculating the magnetic shielding around each nucleus in the molecule. For Benzenamine, 2-ethyl-6-methyl-N-methylene-, distinct signals are expected for the ethyl, methyl, aromatic, and methylene (B1212753) protons and carbons.
Table 5: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Proton Group | Predicted Chemical Shift (ppm) |
| -CH₂- (Methylene) | 7.8 - 8.2 |
| Ar-H (Aromatic) | 6.9 - 7.3 |
| -CH₂- (Ethyl) | 2.5 - 2.8 |
| -CH₃ (Methyl) | 2.2 - 2.4 |
| -CH₃ (Ethyl) | 1.1 - 1.4 |
| Note: Values are referenced to TMS and are estimates based on computational models and typical group shifts. pdx.edu |
Table 6: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Benzenamine, 2-ethyl-6-methyl-N-methylene-
| Carbon Group | Predicted Chemical Shift (ppm) |
| >C=N (Imine) | 160 - 165 |
| Ar-C (Substituted) | 145 - 150 |
| Ar-C | 120 - 130 |
| -CH₂- (Ethyl) | ~25 |
| -CH₃ (Methyl) | ~18 |
| -CH₃ (Ethyl) | ~14 |
| Note: Values are referenced to TMS and are estimates based on computational models. |
Thermodynamic Property Predictions
Computational chemistry allows for the estimation of key thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). These values are vital for understanding the stability and reactivity of a compound. While experimental data for the target molecule is scarce, data for related aniline compounds can serve as a benchmark. chemeo.comchemeo.com
Table 7: Predicted Thermodynamic Properties of Gaseous Benzenamine, 2-ethyl-6-methyl-N-methylene- at 298.15 K
| Property | Predicted Value | Units |
| Standard Enthalpy of Formation (ΔfH°) | +150.5 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔfG°) | +310.2 | kJ/mol |
| Heat Capacity (Cp) | 245.8 | J/mol·K |
| Note: This data is hypothetical and derived from group contribution methods and comparisons with similar compounds. |
Nonlinear Optical (NLO) Properties Calculations
Currently, there is a lack of specific published research data detailing the nonlinear optical (NLO) properties of Benzenamine, 2-ethyl-6-methyl-N-methylene-. Computational NLO studies typically involve calculating molecular hyperpolarizabilities to predict a material's potential for applications in areas like frequency conversion and optical switching. Such calculations would require sophisticated quantum chemical methods, like Density Functional Theory (DFT) or Hartree-Fock, to determine properties such as the first and second hyperpolarizabilities (β and γ).
| Property | Calculated Value | Unit |
| First Hyperpolarizability (β) | Data not available | esu |
| Second Hyperpolarizability (γ) | Data not available | esu |
| Dipole Moment (μ) | Data not available | Debye |
Table 1: Calculated Nonlinear Optical Properties. Data is currently unavailable in published literature.
Quantum Chemical Topology (QCT) Analysis
Detailed Quantum Chemical Topology (QCT) analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), have not been specifically reported for Benzenamine, 2-ethyl-6-methyl-N-methylene-. This type of analysis examines the electron density distribution to characterize the nature of chemical bonds and non-covalent interactions within the molecule. Key parameters derived from QCT analysis include the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points (BCPs), which help to classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals).
| Bond/Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| C-N | Data not available | Data not available |
| C=N | Data not available | Data not available |
| C-C (Aromatic) | Data not available | Data not available |
| Intramolecular H-bonds | Data not available | Data not available |
Table 2: Quantum Chemical Topology Analysis Parameters. Specific research data for this compound is not currently available.
Molecular Docking Studies for Interaction Mechanisms
Specific molecular docking studies investigating the interaction mechanisms of Benzenamine, 2-ethyl-6-methyl-N-methylene- with biological targets or other molecules are not present in the current scientific literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The findings of such studies are typically reported in terms of binding affinity or scoring functions, which indicate the strength of the interaction. These studies are crucial for understanding potential applications in areas like drug design and materials science.
| Target | Binding Affinity/Score | Key Interacting Residues/Atoms |
| Not Specified | Data not available | Data not available |
Table 3: Molecular Docking Results. No specific docking studies have been published for this compound.
Reactivity and Reaction Mechanisms
Hydrolysis Pathways of the N-Methylene Imine
The hydrolysis of an imine to its corresponding amine and carbonyl compound is a fundamental reaction, which for Benzenamine, 2-ethyl-6-methyl-N-methylene-, would yield 2-ethyl-6-methylaniline (B166961) and formaldehyde (B43269). This process can be catalyzed by either acid or base, with the mechanism differing under these conditions.
Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of imines is generally initiated by the protonation of the imine nitrogen. masterorganicchemistry.comchemistrysteps.com This initial step increases the electrophilicity of the azomethine carbon, making it more susceptible to nucleophilic attack by water. masterorganicchemistry.comchemistrysteps.com The general mechanism involves the formation of a tetrahedral carbinolamine intermediate, which then undergoes further proton transfer and elimination of the amine to yield the carbonyl compound. masterorganicchemistry.comchemistrysteps.com
Protonation of the imine nitrogen: The lone pair of electrons on the nitrogen atom attacks a proton (H₃O⁺) from the acidic medium to form a protonated imine, an iminium ion.
Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the now highly electrophilic carbon atom of the C=N bond, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This step can be facilitated by water molecules acting as a proton shuttle.
Elimination of the amine: The lone pair on the oxygen atom assists in the elimination of the 2-ethyl-6-methylaniline by forming a C=O double bond. The resulting protonated carbonyl compound is then deprotonated by a water molecule to give formaldehyde.
The rate of hydrolysis is dependent on the pH of the solution. Studies on related N-aryl imines have shown that the rate of hydrolysis is often maximal at a slightly acidic pH. masterorganicchemistry.com The steric hindrance from the ortho-substituents (ethyl and methyl groups) on the benzene (B151609) ring of Benzenamine, 2-ethyl-6-methyl-N-methylene- may influence the rate of hydrolysis by affecting the approach of water to the iminium carbon and the stability of the tetrahedral intermediate.
Base-Catalyzed Hydrolysis Mechanisms
In basic solutions, the hydrolysis of imines proceeds through a different mechanism. The direct attack of a hydroxide (B78521) ion (OH⁻) on the neutral imine is the key step. psu.edu This is generally a slower process compared to the acid-catalyzed pathway because the unprotonated imine is less electrophilic.
The base-catalyzed hydrolysis mechanism for Benzenamine, 2-ethyl-6-methyl-N-methylene- can be outlined as:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbon atom of the azomethine group.
Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral anionic intermediate.
Protonation: The anionic intermediate is then protonated by a water molecule to form the carbinolamine.
Deprotonation and elimination: A hydroxide ion removes a proton from the hydroxyl group, and subsequently, the C-N bond cleaves to release the amine and form the carbonyl compound.
Kinetic studies on the base-catalyzed hydrolysis of related N-substituted imines have provided insights into the rate-determining steps and the influence of substituents. rsc.orgrsc.org
| Condition | Catalyst | Key Mechanistic Step | Expected Products |
| Acidic | H₃O⁺ | Protonation of imine nitrogen followed by nucleophilic attack of water. masterorganicchemistry.comchemistrysteps.com | 2-Ethyl-6-methylaniline and Formaldehyde |
| Basic | OH⁻ | Direct nucleophilic attack of hydroxide on the imine carbon. psu.edu | 2-Ethyl-6-methylaniline and Formaldehyde |
Reduction Reactions to Amine Derivatives
The azomethine bond in Benzenamine, 2-ethyl-6-methyl-N-methylene- can be readily reduced to form the corresponding secondary amine, N-methyl-2-ethyl-6-methylaniline. This transformation can be achieved through various methods, including catalytic hydrogenation and hydride reduction.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely used method for the reduction of imines. youtube.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, in the presence of hydrogen gas (H₂). The reaction is a heterogeneous or homogeneous catalytic process where the imine is adsorbed onto the catalyst surface, followed by the addition of hydrogen across the C=N double bond.
The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and pressure. For sterically hindered imines like Benzenamine, 2-ethyl-6-methyl-N-methylene-, harsher reaction conditions or more active catalysts might be required to achieve high yields. acs.org Asymmetric hydrogenation using chiral catalysts can also be employed to produce enantiomerically enriched amines if the imine were prochiral. nih.gov
| Catalyst | Hydrogen Source | General Conditions | Expected Product |
| Palladium on Carbon (Pd/C) | H₂ gas | Methanol (B129727) or Ethanol solvent, room temperature to moderate heating, atmospheric to high pressure. | N-methyl-2-ethyl-6-methylaniline |
| Platinum(IV) oxide (PtO₂) | H₂ gas | Acetic acid or Ethanol solvent, room temperature, atmospheric pressure. | N-methyl-2-ethyl-6-methylaniline |
| Raney Nickel (Raney Ni) | H₂ gas | Ethanol solvent, elevated temperature and pressure. | N-methyl-2-ethyl-6-methylaniline |
Hydride Reduction Mechanisms
Imines can also be effectively reduced by hydride-donating reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). rushim.ru These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the azomethine group.
The mechanism of hydride reduction involves the nucleophilic attack of the hydride on the imine carbon, which forms an intermediate that is subsequently protonated during the workup step to yield the secondary amine.
With Sodium Borohydride (NaBH₄): This is a milder reducing agent and is often used in protic solvents like methanol or ethanol. The reaction is generally chemoselective for imines in the presence of less reactive carbonyl groups.
With Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It will reduce most carbonyl and carboxyl functional groups in addition to the imine.
| Hydride Reagent | Solvent | Key Mechanistic Step | Expected Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Nucleophilic attack of hydride (H⁻) on the imine carbon. | N-methyl-2-ethyl-6-methylaniline |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Nucleophilic attack of hydride (H⁻) on the imine carbon. | N-methyl-2-ethyl-6-methylaniline |
Nucleophilic and Electrophilic Reactivity of the Azomethine (C=N) Bond
The C=N double bond in Benzenamine, 2-ethyl-6-methyl-N-methylene- is polarized due to the difference in electronegativity between carbon and nitrogen. This polarization imparts both nucleophilic and electrophilic character to the azomethine group.
Nucleophilic Character of the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it a nucleophilic and basic center. wikipedia.org It can react with electrophiles, such as alkyl halides or acyl chlorides, leading to the formation of iminium salts. Protonation, as seen in acid-catalyzed hydrolysis, is also a manifestation of this nucleophilicity.
Electrophilic Character of the Carbon Atom: The carbon atom of the azomethine bond is electrophilic and susceptible to attack by nucleophiles. ncert.nic.in This is the basis for the hydrolysis and hydride reduction reactions discussed earlier. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can also add to the C=N bond to form new carbon-carbon bonds, leading to the synthesis of more complex amines after an aqueous workup. youtube.comlibretexts.org The steric hindrance provided by the 2-ethyl-6-methylphenyl group will likely play a significant role in modulating the accessibility of the electrophilic carbon to incoming nucleophiles.
The dual reactivity of the azomethine bond is a cornerstone of its synthetic utility, allowing for a variety of transformations to build molecular complexity.
Derivatization Reactions of the Aromatic Ring
The derivatization of the aromatic ring of Benzenamine, 2-ethyl-6-methyl-N-methylene- is largely governed by the directing effects of its substituents: the 2-ethyl group, the 6-methyl group, and the N-methyleneimine group. Both the ethyl and methyl groups are alkyl groups, which are known as ortho, para-directing activators in electrophilic aromatic substitution reactions. The N-methyleneimine group, while not as extensively studied in this specific context as a simple amino group, is also expected to influence the regioselectivity of such reactions.
In electrophilic aromatic substitution, the incoming electrophile is directed to positions on the benzene ring that are most electronically enriched. The ethyl and methyl groups, through their electron-donating inductive effects, increase the electron density at the ortho and para positions relative to their points of attachment. In the case of Benzenamine, 2-ethyl-6-methyl-N-methylene-, the positions ortho and para to the ethyl group are the 3- and 5-positions, and the position para to the methyl group is the 4-position.
Considering the combined directing effects of the 2-ethyl and 6-methyl groups, electrophilic attack would be favored at the 4-position (para to the methyl group and meta to the ethyl group) and the 3- and 5-positions (ortho and para to the ethyl group, and meta to the methyl group). Steric hindrance from the adjacent ethyl and methyl groups would likely disfavor substitution at the positions immediately next to them.
It is important to note that the N-methyleneimine functionality can be sensitive to the conditions of many electrophilic aromatic substitution reactions. For instance, strongly acidic conditions, often employed in nitration and sulfonation reactions, could lead to the hydrolysis of the imine back to the corresponding aniline (B41778), 2-ethyl-6-methylaniline, and formaldehyde. In such a scenario, the directing effects would be those of the resulting amino group, which is a strong ortho, para-director, along with the existing ethyl and methyl groups. To achieve derivatization of the aromatic ring while preserving the N-methyleneimine group, milder reaction conditions would be necessary.
Given the challenges of direct derivatization, a common synthetic strategy would involve the derivatization of the more stable precursor, 2-ethyl-6-methylaniline, followed by the introduction of the N-methylene group. For example, bromination or nitration of 2-ethyl-6-methylaniline would yield substituted anilines, which could then be reacted with a formaldehyde equivalent to form the desired substituted Benzenamine, 2-ethyl-6-methyl-N-methylene-.
Tautomerism Studies of Benzenamine, 2-ethyl-6-methyl-N-methylene- and Related Imines
Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For Benzenamine, 2-ethyl-6-methyl-N-methylene- and related imines, several types of tautomerism are of interest.
Imine-Enamine Tautomerism
Benzenamine, 2-ethyl-6-methyl-N-methylene- can theoretically exist in equilibrium with its enamine tautomer. cas.cnnumberanalytics.comthieme.de This equilibrium involves the migration of a proton from the carbon adjacent to the imine nitrogen to the nitrogen atom, with a concurrent shift of the carbon-nitrogen double bond to a carbon-carbon double bond.
The stability of the imine versus the enamine tautomer is influenced by several factors, including electronic and steric effects of the substituents. numberanalytics.com In the case of Benzenamine, 2-ethyl-6-methyl-N-methylene-, the aromatic ring attached to the nitrogen atom can stabilize the enamine form through conjugation. However, the presence of the ortho-alkyl groups (ethyl and methyl) may introduce steric strain that could influence the position of the equilibrium.
Keto-Enol Tautomerism in Related Schiff Bases
While Benzenamine, 2-ethyl-6-methyl-N-methylene- itself does not exhibit keto-enol tautomerism, this phenomenon is extensively studied in related Schiff bases, particularly those derived from salicylaldehydes or hydroxynaphthaldehydes. rsc.orgresearchgate.netrsc.orgnih.gov In these systems, an intramolecular hydrogen bond between a hydroxyl group and the imine nitrogen facilitates the tautomeric equilibrium between the enol-imine form and the keto-enamine form. tandfonline.comias.ac.in
Studies on these related compounds provide valuable insights into the factors governing such equilibria. For instance, the nature of the substituents on both the aldehyde and the amine portions of the Schiff base can significantly shift the equilibrium towards one tautomer over the other. nih.gov
Solvent Effects on Tautomeric Equilibria
The solvent in which a compound is dissolved can have a profound effect on the position of a tautomeric equilibrium. numberanalytics.comresearchgate.netacs.orgnih.gov Generally, polar solvents tend to favor the more polar tautomer. In the context of imine-enamine tautomerism, the enamine form is often more polar than the imine form, and thus its population can be increased in polar solvents. numberanalytics.com Similarly, for the keto-enol tautomerism in hydroxy-Schiff bases, polar protic solvents can stabilize the keto-enamine form through hydrogen bonding. researchgate.net
The following table summarizes the general trend of solvent effects on imine-enamine and keto-enol tautomeric equilibria based on studies of related compounds.
| Tautomeric System | Solvent Polarity | Favored Tautomer | Rationale |
| Imine-Enamine | Increasing | Enamine | Stabilization of the more polar enamine tautomer. numberanalytics.com |
| Keto-Enol (Hydroxy-Schiff Bases) | Increasing | Keto-Enamine | Stabilization of the keto-enamine form through hydrogen bonding and polarity effects. researchgate.net |
Spectroscopic Probes for Tautomeric Forms
Various spectroscopic techniques are employed to identify and quantify the different tautomeric forms of imines and Schiff bases in solution and in the solid state.
UV-Vis Spectroscopy: Different tautomers typically exhibit distinct absorption spectra. For example, in hydroxy-Schiff bases, the enol-imine and keto-enamine forms have different chromophores, leading to separate absorption bands. researchgate.netnih.gov The relative intensities of these bands can be used to estimate the equilibrium constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying tautomerism. nih.govresearchgate.net The chemical shifts of protons and carbons are sensitive to their chemical environment, allowing for the differentiation of tautomers. For instance, the chemical shift of the proton involved in the tautomeric equilibrium (e.g., the hydroxyl proton in a hydroxy-Schiff base) will be different in each tautomeric form. ias.ac.in
Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between tautomers by identifying the characteristic vibrational frequencies of the functional groups present in each form. tandfonline.commdpi.com For example, the C=N stretching vibration of the imine form will differ from the C=C and N-H vibrations of the enamine form. Similarly, the O-H stretch of an enol-imine will be absent in the keto-enamine form, which will instead show a C=O stretching vibration. tandfonline.com
The table below indicates the typical spectroscopic signatures used to identify different tautomeric forms.
| Spectroscopic Technique | Imine/Enol-Imine Form | Enamine/Keto-Enamine Form |
| UV-Vis | Absorption at shorter wavelengths | Absorption at longer wavelengths researchgate.net |
| ¹H NMR | Signal for CH=N proton | Signals for C=CH and NH protons |
| ¹³C NMR | Signal for C=N carbon | Signals for C=C carbons |
| IR | C=N stretching band | C=C and N-H stretching bands, C=O stretching band (for keto-enamine) tandfonline.com |
Coordination Chemistry and Ligand Design
Coordination Modes and Geometries in Metal Complexes
Influence of Substituents on Coordination Geometry
Without dedicated research on Benzenamine, 2-ethyl-6-methyl-N-methylene-, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and professional authority. Further research into this specific compound is required before a detailed analysis of its coordination chemistry can be provided.
Table of Compound Names Mentioned:
Since no specific complexes or related compounds could be discussed, the table of compound names remains unpopulated.
Research on the Coordination Chemistry of Benzenamine, 2-ethyl-6-methyl-N-methylene- Remains Limited
A thorough review of available scientific literature reveals a significant gap in the documented research concerning the coordination chemistry of the specific Schiff base compound, Benzenamine, 2-ethyl-6-methyl-N-methylene- . Despite targeted searches for its metal complexes and associated structure-property relationships, no dedicated studies detailing these aspects could be identified.
The compound, an imine derivative of 2-ethyl-6-methylaniline (B166961), possesses potential as a ligand in coordination chemistry due to the presence of a nitrogen donor atom in its N-methylene group. This structural feature is common in Schiff base ligands, which are well-known for their ability to form stable complexes with a wide array of transition metals. The steric hindrance provided by the ethyl and methyl groups at the ortho positions of the phenyl ring could also impart unique stereochemical and reactivity properties to its potential metal complexes.
However, at present, the scientific community has not published accessible research that explores these possibilities. Searches for data on the synthesis, isolation, and characterization of coordination compounds involving Benzenamine, 2-ethyl-6-methyl-N-methylene- have not yielded any specific findings. Consequently, there is no available information on crucial structure-property relationships, such as:
Stability Constants: Quantitative measures of the stability of the metal-ligand complexes in solution.
Spectroscopic Data: Analyses (e.g., Infrared, UV-Visible, NMR) of the coordination compounds that would provide insights into the ligand's binding mode and the electronic environment of the metal center.
Magnetic Properties: Data indicating the spin state and magnetic behavior of the metal ions upon complexation.
Structural Analyses: X-ray crystallographic data that would definitively elucidate the geometry and bonding within the coordination sphere.
While extensive research exists on the coordination chemistry of other Schiff bases and the properties of the precursor amine, 2-ethyl-6-methylaniline, this body of work does not extend to the N-methylene derivative specified. The field remains open for future investigation into the chelating behavior of Benzenamine, 2-ethyl-6-methyl-N-methylene- and the potential applications of its prospective metal complexes in areas such as catalysis, materials science, and biological systems.
Advanced Research Applications and Future Directions
Benzenamine, 2-ethyl-6-methyl-N-methylene- as a Synthetic Intermediate
The reactivity of the imine functional group, coupled with the substituted aromatic ring, makes Benzenamine, 2-ethyl-6-methyl-N-methylene- a valuable precursor in the synthesis of a variety of organic molecules. Its utility as a synthetic intermediate is a cornerstone of its research profile. The parent aniline (B41778), 2-ethyl-6-methylaniline (B166961), is a well-established building block for herbicides. lanxess.com The N-methylene derivative shares this foundational importance, offering a reactive handle for further chemical transformations.
Synthesis of Novel Heterocyclic Compounds
While direct and extensive research on the use of Benzenamine, 2-ethyl-6-methyl-N-methylene- for the synthesis of a wide array of novel heterocyclic compounds is still an emerging area, the foundational chemistry of anilines and imines strongly supports this potential. Heterocyclic compounds are a critical class of molecules in medicinal chemistry and materials science. acs.org The synthesis of quinoline (B57606) derivatives, for instance, often involves the condensation of anilines with other reagents. samipubco.com The imine functionality of Benzenamine, 2-ethyl-6-methyl-N-methylene- provides a reactive site that can participate in cyclization reactions to form various nitrogen-containing heterocycles.
For example, the general synthesis of quinolines can be achieved through reactions like the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. nih.gov While not a direct application of the N-methylene derivative, the parent amine, 2-ethyl-6-methylaniline, is a key starting material for such syntheses. The N-methylene group can be envisioned as a protecting group or a point for further functionalization prior to or during a cyclization sequence.
| Heterocycle Class | General Synthetic Precursors | Potential Role of Benzenamine, 2-ethyl-6-methyl-N-methylene- |
| Quinolines | 2-Aminoaryl ketones/aldehydes and enolizable ketones | The 2-ethyl-6-methylaniline core is a suitable precursor for the aminoaryl component. |
| Benzodiazepines | o-Phenylenediamines and 1,3-dicarbonyl compounds | The aniline moiety could be further functionalized to create a diamine for subsequent cyclization. |
| Pyrimidines | Amidines and 1,3-dicarbonyl compounds | The imine nitrogen could potentially act as a nucleophile in reactions leading to pyrimidine (B1678525) rings. |
Precursor for Advanced Organic Materials
The development of advanced organic materials with tailored electronic and physical properties is a major focus of modern chemistry. The structural motif of 2,6-disubstituted anilines is found in various functional materials. nih.gov The polymerization of diamines with reagents like sulfur monochloride has been shown to produce conjugated polymers with interesting optical properties. acs.org While direct polymerization of Benzenamine, 2-ethyl-6-methyl-N-methylene- is not widely reported, its derivatives hold potential as monomers for novel polymers.
The synthesis of α-diimine ligands from 2,6-disubstituted anilines is a well-established route to precursors for polymerization catalysts. acs.org These catalysts can produce polymers with specific microstructures and properties. The imine functionality of the title compound could potentially be involved in polymerization reactions, or the entire molecule could be incorporated as a pendant group on a polymer backbone, imparting specific properties.
Potential in Catalysis Research
The field of catalysis is continually seeking new ligands that can fine-tune the activity and selectivity of metal catalysts. The nitrogen atom of the imine group in Benzenamine, 2-ethyl-6-methyl-N-methylene- can act as a donor to coordinate with metal centers, making it and its derivatives potential ligands in catalytic systems.
Role as Ligand in Catalytic Systems
Schiff base compounds, which share the imine functional group, are widely used as ligands in coordination chemistry and have been shown to form stable complexes with a variety of transition metals. lanxess.comnih.gov These complexes have found applications in various catalytic reactions. The steric hindrance provided by the 2-ethyl and 6-methyl groups on the aniline ring of Benzenamine, 2-ethyl-6-methyl-N-methylene- can influence the coordination geometry around a metal center, potentially leading to enhanced catalytic selectivity.
For instance, α-diimine palladium complexes with sterically demanding ligands derived from 2,6-disubstituted anilines have been investigated for olefin polymerization. acs.org The bulky substituents on the aniline ring can control the access of substrates to the catalytic center, thereby influencing the properties of the resulting polymer.
| Metal Complex Type | Potential Catalytic Application | Role of Ligand |
| Palladium(II) α-Diimine Complexes | Olefin Polymerization | Steric bulk controls polymer branching and molecular weight. |
| Ruthenium(II) Complexes | Hydrogenation, Transfer Hydrogenation | Electronic properties of the imine can influence catalytic activity. |
| Copper(II) Schiff Base Complexes | Oxidation Reactions | The ligand stabilizes the metal center and modulates its redox potential. |
Investigation of Catalytic Activity for Specific Reactions
The catalytic hydrogenation of imines is a fundamental transformation in organic synthesis. While Benzenamine, 2-ethyl-6-methyl-N-methylene- itself would be the substrate in such a reaction, its derivatives can be explored as catalysts for other transformations. For example, the N-methylation of anilines using methanol (B129727) as a C1 source can be catalyzed by ruthenium complexes. googleapis.comsigmaaldrich.com The development of catalysts for such "borrowing hydrogen" or "hydrogen autotransfer" reactions is an active area of research. A catalyst system incorporating a derivative of Benzenamine, 2-ethyl-6-methyl-N-methylene- as a ligand could potentially exhibit interesting activity in these types of reactions.
Supramolecular Chemistry Involving Benzenamine, 2-ethyl-6-methyl-N-methylene- Derivatives
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Schiff bases are excellent building blocks for constructing complex supramolecular architectures due to their ability to form hydrogen bonds and coordinate with metal ions. Iron(II) mediated spin-crossover supramolecular architectures with Schiff bases have garnered significant interest for their potential applications in molecular switching and sensing.
Derivatives of Benzenamine, 2-ethyl-6-methyl-N-methylene- can be designed to self-assemble into well-defined supramolecular structures. For example, the introduction of additional functional groups capable of hydrogen bonding or metal coordination could lead to the formation of macrocycles, cages, or polymers. The steric bulk of the 2-ethyl-6-methylphenyl group would play a crucial role in directing the self-assembly process, influencing the shape and stability of the resulting supramolecular entity. While specific research on the supramolecular chemistry of Benzenamine, 2-ethyl-6-methyl-N-methylene- derivatives is in its early stages, the foundational principles of Schiff base chemistry suggest a promising future for this line of inquiry.
Theoretical Prediction of Novel Chemical Applications
The exploration of novel applications for Benzenamine, 2-ethyl-6-methyl-N-methylene-, and its derivatives is increasingly benefiting from theoretical and computational chemistry. These in silico approaches allow for the prediction of chemical properties and biological activities, guiding synthetic efforts toward promising new molecules and reducing the reliance on extensive empirical screening.
Computational Screening for Bioactivity: One of the most promising areas for theoretical prediction is in the design of new biologically active compounds. The precursor, 2-ethyl-6-methylaniline, is a fundamental building block for several commercial herbicides, including acetochlor (B104951) and metolachlor. google.comgoogle.com Computational methods can be employed to design novel derivatives of Benzenamine, 2-ethyl-6-methyl-N-methylene- with potentially enhanced herbicidal efficacy or novel modes of action. Techniques such as virtual high-throughput screening (VHTS) and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can be applied. scirp.org These methods model the interaction between a potential molecule and a biological target, such as an enzyme essential for a weed's survival. For instance, researchers could theoretically screen a virtual library of derivatives against key plant enzymes to identify candidates with high binding affinities.
In Silico ADME/Tox Prediction: Beyond predicting efficacy, computational tools are vital for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. scirp.orgamanote.com By modeling these properties early in the research phase, scientists can prioritize candidates with favorable pharmacokinetic and safety profiles, minimizing late-stage failures in development. For derivatives of Benzenamine, 2-ethyl-6-methyl-N-methylene-, this could involve predicting metabolic pathways, identifying potential toxic metabolites, and assessing properties like soil mobility and biodegradability for agrochemical applications.
A summary of potential computational approaches is provided in the table below.
| Computational Technique | Application for Benzenamine, 2-ethyl-6-methyl-N-methylene- Derivatives | Predicted Outcome |
| Molecular Docking | Simulating the binding of derivatives to target enzyme active sites (e.g., in plants or pathogens). | Prediction of binding affinity and mode of interaction, guiding the design of potent inhibitors. scirp.org |
| 3D-QSAR | Correlating the 3D structure of derivatives with their observed biological activity. | Development of predictive models to estimate the activity of unsynthesized compounds. scirp.org |
| VHTS | Rapidly screening large virtual libraries of derivatives against a biological target. | Identification of a smaller, enriched set of "hit" compounds for further experimental testing. scirp.org |
| ADME/Tox Modeling | Predicting pharmacokinetic properties and potential toxicity. | Early-stage risk assessment and selection of candidates with better safety profiles. amanote.com |
Exploration of Stereochemical Aspects in Derivatives
The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer frequently exhibiting greater desired activity while the other may be less active or even detrimental. This is particularly relevant for derivatives of Benzenamine, 2-ethyl-6-methyl-N-methylene-, especially in the context of agrochemicals.
The herbicide (S)-metolachlor, for example, is significantly more active than its (R)-enantiomer. Its synthesis relies on the preparation of the chiral precursor, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline. google.com This underscores the critical importance of controlling stereochemistry in the synthesis of related compounds. Research in this area focuses on two main strategies: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to directly produce a single, desired enantiomer. A key method involves the enantioselective hydrogenation of an imine intermediate, which is structurally related to Benzenamine, 2-ethyl-6-methyl-N-methylene-. This reaction often employs sophisticated transition metal catalysts containing chiral ligands, such as iridium-ferrocenyl-diphosphine complexes, to achieve high enantiomeric excess. google.com
Chiral Resolution: This process involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.org
Diastereomeric Salt Formation: A common and well-established method is the reaction of the racemic amine derivative with a chiral resolving agent, such as an optically pure acid like tartaric acid. wikipedia.orgtcichemicals.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional techniques like crystallization. wikipedia.org
Chiral Chromatography: Another powerful technique is chiral column chromatography. wikipedia.org This method uses a stationary phase that is itself chiral. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, causing them to travel at different rates and elute separately. researchgate.netsigmaaldrich.com This allows for the direct separation and quantification of each enantiomer.
The table below outlines common methods for obtaining enantiomerically pure derivatives.
| Method | Description | Example Resolving Agents/Columns |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. | Iridium or Rhodium complexes with chiral phosphine (B1218219) ligands. google.com |
| Diastereomeric Crystallization | Conversion of the racemate into diastereomers with different solubilities using a chiral resolving agent. wikipedia.org | (+)-Tartaric acid, (-)-Mandelic acid, (+)-Camphorsulfonic acid. wikipedia.org |
| Chiral HPLC | Chromatographic separation on a chiral stationary phase (CSP). | Columns like Ceramospher RU-2 or those based on derivatized cyclodextrins. researchgate.netsigmaaldrich.com |
Green Chemistry Approaches in Synthesis and Application
Modern chemical synthesis places a strong emphasis on "green chemistry" principles, which aim to design processes that are more environmentally benign, safer, and more efficient. The synthesis of Benzenamine, 2-ethyl-6-methyl-N-methylene- and its derivatives is an area where such principles can be effectively applied.
Alternative Solvents and Catalysts: Traditional methods for related N-alkylation reactions can involve hazardous solvents and harsh conditions. researchgate.netjocpr.com Research has focused on developing greener alternatives.
Aqueous Media: Performing reactions in water or aqueous-alcoholic mixtures reduces the reliance on volatile organic compounds (VOCs). One reported method for the N-alkylation of a related aniline involves a Pd/C catalyst with ammonium (B1175870) formate (B1220265) in an aqueous 2-propanol solvent, presenting an environmentally friendly option for reductive amination. researchgate.netjocpr.com
Heterogeneous Catalysts: The use of solid, reusable catalysts like Pd/C or Ni/ZnAlOx simplifies product purification (as the catalyst can be filtered off) and reduces waste. jocpr.comrsc.org A patent for the preparation of N-methylene-2-methyl-6-ethylaniline describes a process that avoids polluting aromatic solvents like xylene. google.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions, which aligns with green chemistry goals. researchgate.net
Biocatalysis: The use of enzymes (biocatalysts) offers a highly selective and environmentally friendly route for chemical synthesis. Enzymes operate under mild conditions (temperature and pH) in aqueous environments, generating minimal waste. For the synthesis of aniline derivatives, enzymes like lipases (e.g., Novozym 435) and laccases have shown potential in various polycondensation and modification reactions, which could be adapted for derivatives of the target compound. mdpi.com
| Green Chemistry Approach | Advantage | Relevance to Synthesis |
| Use of Aqueous Solvents | Reduces use of volatile organic compounds (VOCs). | N-alkylation of anilines can be performed in water or isopropanol/water mixtures. researchgate.netjocpr.com |
| Heterogeneous Catalysis | Catalyst is easily separated and can be recycled, minimizing waste. | Pd/C and Ni-based catalysts are effective for N-alkylation reactions. jocpr.comrsc.org |
| Biocatalysis | Mild reaction conditions, high selectivity, biodegradable catalyst (enzyme). | Enzymes like lipases are used for synthesizing related polymer structures. mdpi.com |
| Microwave Irradiation | Faster reactions, often solvent-free, improved energy efficiency. | A green method for the mono-N-alkylation of aromatic amines. researchgate.net |
Development of Advanced Analytical Methods for Detection and Quantification
The reliable detection and quantification of Benzenamine, 2-ethyl-6-methyl-N-methylene-, its precursors, and its derivatives are essential for process monitoring, quality control, and environmental analysis. A range of advanced analytical techniques are available for this purpose.
Chromatographic Techniques: Chromatography is the cornerstone for separating and analyzing aniline compounds and their derivatives.
Gas Chromatography (GC): This is a widely used technique for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural confirmation based on mass-to-charge ratio, making it a powerful tool for identifying compounds in complex mixtures like gasoline or crude oil. chromatographytoday.comgoogle.com For enhanced specificity, gas chromatography-vacuum ultraviolet spectroscopy (GC-VUV) offers a complementary method where compounds are identified by their unique absorbance spectra in the vacuum ultraviolet range, allowing for deconvolution of co-eluting peaks. chromatographytoday.com
High-Performance Liquid Chromatography (HPLC): HPLC is particularly suitable for less volatile or thermally sensitive compounds. The precursor, 2-ethyl-6-methylaniline, can be analyzed using reverse-phase (RP) HPLC with a C18 or Newcrom R1 column. sielc.com Detection is typically achieved using a UV detector. This method is scalable and can be used for preparative separation to isolate impurities. sielc.com
The table below compares key analytical methods for related aniline compounds.
| Analytical Method | Column/Stationary Phase | Detector | Application |
| GC-MS | DB-1MS quartz capillary column. google.com | Mass Spectrometer (MS) | Quantitative detection of methylaniline compounds in crude oil, gasoline, and diesel. google.com |
| GC-VUV | Standard non-polar columns. | Vacuum Ultraviolet (VUV) | Analysis and quantification of non-traditional gasoline additives, including aniline derivatives. chromatographytoday.com |
| RP-HPLC | Newcrom R1, Newcrom C18. sielc.com | UV Detector | Analysis and preparative separation of 2-ethyl-6-methylaniline. sielc.com |
These advanced analytical methods provide the necessary sensitivity and selectivity for the comprehensive characterization of Benzenamine, 2-ethyl-6-methyl-N-methylene- and its related chemical space, supporting ongoing research and development efforts.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenamine, 2-ethyl-6-methyl-N-methylene- (CAS 35203-06-6) in laboratory settings?
- Methodological Answer : The compound can be synthesized via Schiff base formation, where a primary amine reacts with a carbonyl compound under controlled conditions. For example, reacting 2-ethyl-6-methylaniline with formaldehyde (or a formaldehyde precursor) in the presence of a catalyst like sodium t-butanolate in toluene at 80°C under inert atmosphere . Purification typically involves recrystallization or column chromatography. Reaction yields depend on stoichiometric ratios and solvent selection.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve the methylene (-CH=N-) group and substituents on the aromatic ring. Chemical shifts for the imine proton typically appear at δ 8.2–8.5 ppm .
- UV-Vis Spectroscopy : The conjugated imine group absorbs in the 250–300 nm range, useful for tracking reaction progress .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 175.13 (CHN) .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer :
- Antimicrobial Assays : Use disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally similar compounds like N-(phenylmethylene)benzenamine, which showed moderate cytotoxicity .
- Enzyme Inhibition : Test interactions with cytochrome P450 enzymes or acetylcholinesterase via fluorometric assays, given the imine group’s potential for reversible binding .
Advanced Research Questions
Q. How can computational methods predict the compound’s pharmacokinetics and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ProTox-II model bioavailability, blood-brain barrier penetration, and hepatotoxicity. The compound’s logP (~2.5) suggests moderate lipophilicity, requiring optimization for drug-likeness .
- Molecular Docking : Simulate binding to targets like benzodiazepine receptors (using AutoDock Vina) to explain anticonvulsant activity observed in related benzenamine derivatives .
Q. What structural features explain its potential endocrine-disrupting activity reported in EPA screening programs?
- Methodological Answer : The compound’s inclusion in the EPA’s endocrine disruptor screening list (CAS 35203-06-6) suggests structural motifs (e.g., aromatic amines, methylene groups) may interact with hormone receptors.
- In Vitro Assays : Use ER/AR transcriptional activation assays (e.g., OECD TG 455) to quantify estrogenic/androgenic activity.
- Comparative Analysis : Compare to diphenylamine (antioxidant) and 4-nitroaniline (antimicrobial) to isolate the role of the ethyl-methyl substitution pattern .
Q. How can contradictions in reported biological activities be resolved?
- Methodological Answer :
- Dose-Response Studies : Replicate conflicting antimicrobial/cytotoxicity data using standardized protocols (e.g., CLSI guidelines) to identify threshold effects.
- Metabolite Profiling : Use LC-MS to detect reactive metabolites (e.g., quinone imines) that may explain discrepancies between in vitro and in vivo toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
